molecular formula C11H15N B13250607 1-[(1R,2R)-2-Phenylcyclopropyl]ethan-1-amine

1-[(1R,2R)-2-Phenylcyclopropyl]ethan-1-amine

Cat. No.: B13250607
M. Wt: 161.24 g/mol
InChI Key: VDXNKYRHOGJFPI-CSUXEGHOSA-N
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Description

1-[(1R,2R)-2-Phenylcyclopropyl]ethan-1-amine is a chiral amine compound with the molecular formula C₁₁H₁₅N It is characterized by a cyclopropyl ring substituted with a phenyl group and an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1R,2R)-2-Phenylcyclopropyl]ethan-1-amine typically involves the use of transaminases (TAs) as biocatalysts. These enzymes offer an environmentally friendly and economically viable method for producing enantiopure amines from prochiral ketones . The process involves the asymmetric synthesis of the ®-enantiomer with high conversion rates and enantiomeric excess (ee) values .

Industrial Production Methods: Industrial production methods for this compound often employ immobilized whole-cell biocatalysts with ®-transaminase activity. This approach allows for the efficient and selective synthesis of the desired enantiomer, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-[(1R,2R)-2-Phenylcyclopropyl]ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the amine to corresponding imines or other oxidized products.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Typical reagents include alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction can produce various amine derivatives.

Scientific Research Applications

1-[(1R,2R)-2-Phenylcyclopropyl]ethan-1-amine has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-[(1R,2R)-2-Phenylcyclopropyl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to selectively bind to certain receptors or enzymes, modulating their activity. This selective binding can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

    1-Phenylpropan-2-amine: A structurally related compound with similar applications in pharmaceuticals and research.

    2-Phenylcyclopropylamine: Another related compound with a cyclopropyl ring and phenyl group, used in similar contexts.

Uniqueness: 1-[(1R,2R)-2-Phenylcyclopropyl]ethan-1-amine is unique due to its specific chiral configuration and the presence of both a cyclopropyl ring and an ethanamine moiety. This combination of structural features imparts distinct reactivity and selectivity, making it valuable for various applications .

Properties

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

1-[(1R,2R)-2-phenylcyclopropyl]ethanamine

InChI

InChI=1S/C11H15N/c1-8(12)10-7-11(10)9-5-3-2-4-6-9/h2-6,8,10-11H,7,12H2,1H3/t8?,10-,11-/m0/s1

InChI Key

VDXNKYRHOGJFPI-CSUXEGHOSA-N

Isomeric SMILES

CC([C@@H]1C[C@H]1C2=CC=CC=C2)N

Canonical SMILES

CC(C1CC1C2=CC=CC=C2)N

Origin of Product

United States

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